molecular formula C15H16INO4S B4195843 3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

Cat. No.: B4195843
M. Wt: 433.3 g/mol
InChI Key: DZLYPGBHRYAJGL-UHFFFAOYSA-N
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Description

3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties

Properties

IUPAC Name

3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16INO4S/c1-10-4-6-15(21-3)13(8-10)17-22(18,19)11-5-7-14(20-2)12(16)9-11/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLYPGBHRYAJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16INO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the following steps:

    Methoxylation: The methoxy groups can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Sulfonamidation: The formation of the sulfonamide group involves the reaction of the iodinated and methoxylated aromatic compound with a sulfonyl chloride derivative in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.

    Oxidation and Reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Formation of new aromatic compounds with different substituents.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    3-iodo-4-methoxybenzenesulfonamide: Lacks the N-(2-methoxy-5-methylphenyl) group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of both iodine and methoxy groups in 3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide makes it unique in terms of its chemical reactivity and potential biological activity. The iodine atom can participate in various substitution reactions, while the methoxy groups can undergo oxidation and reduction, providing a versatile platform for further chemical modifications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Reactant of Route 2
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3-iodo-4-methoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide

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